2-Chloro-3-fluorobenzyl bromide

Vue d'ensemble

Description

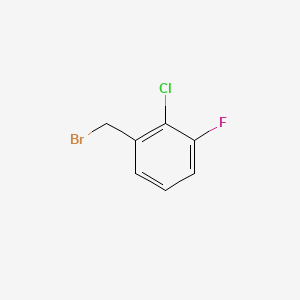

2-Chloro-3-fluorobenzyl bromide is an organic compound with the molecular formula C7H5BrClF. It is a derivative of benzyl bromide, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Chloro-3-fluorobenzyl bromide can be synthesized through several methods. One common method involves the bromination of 2-chloro-3-fluorotoluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-3-fluorobenzyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can convert the bromide to a corresponding benzyl alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include benzaldehyde and benzoic acid derivatives.

Reduction: Products include benzyl alcohol.

Applications De Recherche Scientifique

Applications Overview

| Application Area | Description |

|---|---|

| Synthetic Chemistry | Serves as a key intermediate in the synthesis of complex pharmaceuticals. |

| Drug Development | Plays a crucial role in developing compounds targeting specific biological pathways. |

| Material Science | Used in producing specialty polymers and resins with enhanced chemical resistance. |

| Agricultural Chemicals | Involved in synthesizing agrochemicals, including herbicides and insecticides. |

| Research Reagents | Valuable for studying reaction mechanisms and developing new synthetic methodologies. |

Synthetic Chemistry

2-Chloro-3-fluorobenzyl bromide is widely utilized as an intermediate in synthetic chemistry. Its reactivity allows chemists to construct complex molecules efficiently, facilitating the development of new compounds for various applications.

Drug Development

The compound has been pivotal in drug discovery processes. It is used to create derivatives that exhibit potent antibacterial and antifungal activities. For instance, derivatives of this compound have shown promising results against resistant bacterial strains, enhancing therapeutic efficacy .

Material Science

In material science, this compound contributes to the production of advanced materials such as specialty polymers and resins. These materials demonstrate improved durability and resistance to chemical degradation, making them suitable for various industrial applications .

Agricultural Chemicals

This compound is also significant in the agrochemical sector. It is involved in synthesizing herbicides and insecticides that enhance crop yield and pest management efficiency . Its application has been linked to improved agricultural productivity while minimizing environmental impact.

Research Reagents

As a research reagent, this compound is employed in various laboratory settings. It aids in the exploration of reaction mechanisms and the development of new synthetic methodologies, proving essential for advancing chemical research .

Case Study 1: Antibacterial Activity

A study published in a peer-reviewed journal highlighted the antibacterial properties of compounds synthesized from this compound. The derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Case Study 2: Agrochemical Development

Research conducted on the synthesis of herbicides using this compound demonstrated its effectiveness in controlling weed growth while being less harmful to non-target species compared to traditional herbicides. This finding underscores its potential role in sustainable agriculture practices .

Mécanisme D'action

The mechanism of action of 2-Chloro-3-fluorobenzyl bromide involves its reactivity as an electrophile. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various substitution reactions where the compound acts as an intermediate to introduce different functional groups into organic molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-4-fluorobenzyl bromide

- 3-Chloro-2-fluorobenzyl bromide

- 2-Chloro-3-fluorobenzyl chloride

Uniqueness

2-Chloro-3-fluorobenzyl bromide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other benzyl halides. The presence of both chlorine and fluorine atoms influences its electronic properties, making it a valuable intermediate in organic synthesis.

Activité Biologique

2-Chloro-3-fluorobenzyl bromide, also known as 3-chloro-2-fluorobenzyl bromide, is a halogenated aromatic compound with significant implications in medicinal chemistry and organic synthesis. Its molecular formula is and it has a molecular weight of approximately 223.47 g/mol. This compound is notable for its potential biological activities, which include antimicrobial and anticancer properties.

- Molecular Structure : The compound features a benzene ring substituted with chlorine and fluorine atoms, contributing to its reactivity and biological interactions.

- Physical Properties :

- Melting Point : 36°C to 40°C

- Boiling Point : 125°C to 126°C (at 15 mmHg)

- Appearance : Typically appears as a white to orange powder.

Anticancer Properties

The anticancer potential of halogenated compounds is well-documented. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines. A case study involving related benzyl bromides demonstrated their efficacy in inhibiting tumor growth in vitro . The mechanism often involves interference with cellular signaling pathways, leading to apoptosis and cell cycle arrest.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Compounds like this can act as enzyme inhibitors, affecting pathways involved in cell proliferation.

- DNA Interaction : Halogenated compounds can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : They may induce oxidative stress within cells, further promoting apoptosis in malignant cells.

Study on Antimicrobial Efficacy

A comparative study on various halogenated benzyl compounds showed that those with electron-withdrawing groups, such as fluorine and chlorine, exhibited enhanced antimicrobial activity. The study concluded that the presence of these halogens increases the lipophilicity of the compounds, facilitating better membrane penetration .

Research on Anticancer Activity

In an experimental setup involving human cancer cell lines, a derivative of this compound was tested for its cytotoxic effects. The results indicated significant inhibition of cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent .

Data Table: Biological Activities Overview

Propriétés

IUPAC Name |

1-(bromomethyl)-2-chloro-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c8-4-5-2-1-3-6(10)7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQPRCFCKCXWGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660660 | |

| Record name | 1-(Bromomethyl)-2-chloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874285-19-5 | |

| Record name | 1-(Bromomethyl)-2-chloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-2-chloro-3-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.